molecular formula C19H13N3O2 B382114 3-(4-Nitrophenyl)-1-phenylimidazo[1,5-a]pyridine

3-(4-Nitrophenyl)-1-phenylimidazo[1,5-a]pyridine

Cat. No.: B382114
M. Wt: 315.3g/mol
InChI Key: BPPLNPAGKFDICU-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)-1-phenylimidazo[1,5-a]pyridine is a nitrogen-containing heterocyclic compound. This compound is part of the imidazo[1,5-a]pyridine family, which is known for its wide range of applications in medicinal chemistry, materials science, and other fields. The structure of this compound includes a nitrophenyl group and a phenyl group attached to the imidazo[1,5-a]pyridine core, making it a versatile molecule for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Nitrophenyl)-1-phenylimidazo[1,5-a]pyridine typically involves a multi-step process. One common method is the iodine-mediated one-pot synthesis, which starts with 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates. This method constructs C-N and C-S bonds simultaneously under mild reaction conditions . Another approach involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and purification methods are crucial for scaling up the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Nitrophenyl)-1-phenylimidazo[1,5-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Scientific Research Applications

3-(4-Nitrophenyl)-1-phenylimidazo[1,5-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenyl)-1-phenylimidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory or cancer pathways. The nitrophenyl group can participate in electron transfer reactions, affecting cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways .

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridine: Another class of imidazopyridines with different substitution patterns.

    Imidazo[1,5-a]pyridine Derivatives: Compounds with various substituents on the imidazo[1,5-a]pyridine core.

Uniqueness: 3-(4-Nitrophenyl)-1-phenylimidazo[1,5-a]pyridine is unique due to the presence of both nitrophenyl and phenyl groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C19H13N3O2

Molecular Weight

315.3g/mol

IUPAC Name

3-(4-nitrophenyl)-1-phenylimidazo[1,5-a]pyridine

InChI

InChI=1S/C19H13N3O2/c23-22(24)16-11-9-15(10-12-16)19-20-18(14-6-2-1-3-7-14)17-8-4-5-13-21(17)19/h1-13H

InChI Key

BPPLNPAGKFDICU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C3C=CC=CN3C(=N2)C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC=CN3C(=N2)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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